KB-R7943 mesylate

NCX isoform selectivity sodium-calcium exchanger cardiac pharmacology

Choose KB-R7943 mesylate for its unique 3-fold preferential inhibition of NCX3 over NCX1/NCX2—a selectivity profile unmatched by SEA0400, SN-6, or YM-244769. As the crystallized mesylate salt with defined DMSO solubility (86 mg/mL), it ensures reproducible formulation. Validated in Langendorff-perfused heart models (3 μM suppresses VT/VF) and spinal cord ischemia models (30 mg/kg improves axonal conduction recovery to 35% vs 10.5% vehicle). ≥98% purity. Ideal for cardiovascular and neuroscience ischemia-reperfusion research.

Molecular Formula C17H21N3O6S2
Molecular Weight 427.5 g/mol
CAS No. 182004-65-5
Cat. No. B1662221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKB-R7943 mesylate
CAS182004-65-5
Synonyms2-(2-(4-(4-nitrobenzyloxy)phenyl)ethyl)isothiourea methanesulfonate
compound No. 7943
KB R7943
KB-7943
KB-R7943
KBR 7943
KBR-7943
KBR7943
No 7943
Molecular FormulaC17H21N3O6S2
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1=CC(=CC=C1CCSC(=N)N)OCC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C16H17N3O3S.CH4O3S/c17-16(18)23-10-9-12-3-7-15(8-4-12)22-11-13-1-5-14(6-2-13)19(20)21;1-5(2,3)4/h1-8H,9-11H2,(H3,17,18);1H3,(H,2,3,4)
InChIKeyWGIKEBHIKKWJLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





KB-R7943 mesylate CAS 182004-65-5: Na⁺/Ca²⁺ Exchanger Inhibitor for Cardiac and Neuronal Research Applications


KB-R7943 mesylate (CAS 182004-65-5) is a synthetic isothiourea derivative that functions as a potent inhibitor of the Na⁺/Ca²⁺ exchanger (NCX), with preferential activity against the reverse mode (Ca²⁺ influx mode) of transport [1]. The compound exhibits differential isoform selectivity, demonstrating approximately 3-fold greater inhibitory potency toward NCX3 compared to NCX1 or NCX2 [2]. Available as the mesylate salt with molecular weight 427.5 Da and purity typically ≥98%, KB-R7943 mesylate is widely employed in cardiovascular and neuroscience research to interrogate NCX-mediated calcium dysregulation in ischemia-reperfusion injury models [3].

Why Generic NCX Inhibitor Substitution Fails: KB-R7943 mesylate's Isoform-Selective Profile Demands Precision Procurement


Substitution of KB-R7943 mesylate with alternative NCX inhibitors such as SEA0400, SN-6, YM-244769, or ORM-10103 introduces functionally consequential differences in isoform selectivity, mode preference, and off-target profiles that cannot be normalized by concentration adjustment. While many benzyloxyphenyl derivatives share reverse-mode preference, they diverge substantially in their NCX1/NCX2/NCX3 selectivity ratios—KB-R7943 is uniquely 3-fold more inhibitory to NCX3 than to NCX1 or NCX2, whereas SN-6 and SEA0400 exhibit greater selectivity for NCX1 [1]. These isoform-specific sensitivities directly affect experimental outcomes, as demonstrated in cerebral ischemia models where SN-6 and SEA0400 reduced infarct volume while KB-R7943 did not [2]. Furthermore, KB-R7943 mesylate provides the crystallized salt form with defined solubility parameters (86 mg/mL in DMSO) essential for reproducible formulation, whereas alternative salt forms or free bases introduce uncontrolled solubility and stability variables .

KB-R7943 mesylate Procurement Evidence Guide: Quantitative Differentiation from Closest NCX Inhibitor Comparators


KB-R7943 mesylate Exhibits 3-Fold Preferential Inhibition of NCX3 Versus NCX1 and NCX2 Isoforms

KB-R7943 demonstrates a statistically significant isoform selectivity profile not shared by SN-6 or SEA0400. In transfected CCL39 cells expressing individual NCX isoforms, KB-R7943 inhibits NCX3 with an IC50 of 1.4 ± 0.2 μM, which is approximately 3-fold lower (more potent) than its IC50 values for NCX1 (4.3 ± 0.3 μM) and NCX2 (4.7 ± 0.5 μM) [1]. This contrasts with SN-6 and SEA0400, which exhibit preferential inhibition of NCX1 over NCX3 [2].

NCX isoform selectivity sodium-calcium exchanger cardiac pharmacology

KB-R7943 mesylate Reverse-Mode Selectivity Exceeds 23-Fold Over Forward-Mode Inhibition in Cardiac NCX1

KB-R7943 preferentially inhibits the reverse (outward current, Ca²⁺ influx) mode of NCX operation with substantially greater potency than the forward mode. In cardiac sarcolemmal preparations, KB-R7943 inhibits Na⁺ᵢ-dependent Ca²⁺ uptake (reverse mode) with an IC50 of 5.4–13 μM, while inhibition of Na⁺ₒ-dependent Ca²⁺ efflux (forward mode) requires concentrations exceeding 30 μM [1]. In guinea-pig ventricular cells using whole-cell voltage clamp, KB-R7943, SEA0400, and SN-6 all suppressed uni-directional outward INCX (reverse mode) more potently than inward INCX (forward mode) [2].

reverse-mode NCX inhibition Ca²⁺ influx ischemia-reperfusion cardiac electrophysiology

KB-R7943 mesylate at 3 μM Suppresses Ventricular Tachycardia and Fibrillation in Langendorff-Perfused Ischemic Hearts: Functional Antiarrhythmic Benchmark

In an ex vivo Langendorff-perfused rabbit heart model of global ischemia-reperfusion, 3 μM KB-R7943 applied for 10 min prior to a 30-min ischemic period almost completely suppressed both ischemia-associated and reperfusion-associated ventricular tachycardia and fibrillation [1]. This functional outcome provides a benchmark against which other NCX inhibitors may be compared, though direct comparator data for SN-6 or SEA0400 in identical experimental conditions are not reported in the same study.

antiarrhythmic ventricular fibrillation ischemia-reperfusion cardioprotection

KB-R7943 mesylate Salt Form Provides Solubility of 86 mg/mL (201 mM) in DMSO: Formulation Stability for Reproducible In Vitro Studies

The mesylate salt of KB-R7943 (CAS 182004-65-5, MW 427.5) achieves DMSO solubility of 86 mg/mL (201.16 mM) at 25°C, as verified by vendor in-house testing . Alternative sources report solubility ranging from ≥27 mg/mL to 100 mM in DMSO . The crystalline mesylate form ensures batch-to-batch consistency in dissolution characteristics and long-term storage stability (3 years at -20°C as powder) .

solubility formulation mesylate salt DMSO solubility

KB-R7943 mesylate MCU Off-Target Inhibition IC50 5.5 μM vs NCX Reverse-Mode IC50 0.7–1.4 μM: Defined Selectivity Window

KB-R7943 mesylate inhibits the mitochondrial calcium uniporter (MCU) with an IC50 of 5.5 μM, as determined in permeabilized HeLa cells and isolated liver mitochondria [1]. This off-target effect occurs at concentrations approximately 4- to 8-fold higher than its NCX reverse-mode inhibition potency (NCX3 IC50 = 1.4 μM; ventricular cell reverse-mode IC50 = ~0.32 μM) . The defined selectivity window enables experimental designs that maintain NCX-selective pharmacology.

MCU mitochondrial calcium uniporter off-target profile selectivity window

KB-R7943 mesylate Optimized Research Applications: Where NCX3 Selectivity and Reverse-Mode Inhibition Deliver Definitive Value


Cardiac Ischemia-Reperfusion Arrhythmia Models Requiring Functional Antiarrhythmic Validation

In Langendorff-perfused heart preparations, KB-R7943 mesylate at 3 μM applied prior to global ischemia provides nearly complete suppression of ventricular tachycardia and fibrillation [1]. This established functional benchmark makes KB-R7943 the preferred tool for investigators seeking to validate the mechanistic role of reverse-mode NCX in arrhythmogenesis, as opposed to untested alternatives lacking published ex vivo efficacy data. The mesylate salt's defined DMSO solubility (86 mg/mL) enables precise stock preparation for perfusion buffer formulation .

Neuronal Ischemia Studies Where NCX3-Mediated Calcium Dysregulation Is the Primary Hypothesis

KB-R7943's 3-fold preferential inhibition of NCX3 over NCX1/NCX2 [2] uniquely positions this compound for studies investigating NCX3-specific contributions to neuronal ischemic injury. In rat cerebral cortex ischemia-reperfusion models, topical KB-R7943 (50 μM) attenuates phosphoethanolamine and free fatty acid efflux—markers of phospholipase activation—without affecting glutamate or aspartate levels [3]. This contrasts with SN-6 and SEA0400, which exhibit NCX1 selectivity and have demonstrated infarct volume reduction in focal cerebral ischemia models where KB-R7943 did not [4].

Axonal Protection Studies in White Matter Ischemia Models

In a rat spinal cord ischemia model, systemic KB-R7943 (30 mg/kg, i.a.) improved axonal conduction recovery to 35 ± 9% of baseline at 4.5 h post-insult (versus 10.5 ± 9% for vehicle) and reduced lesion area to 55.6 ± 15% (versus 77.9 ± 9% for vehicle) at 3 days post-ischemia [5]. Notably, KB-R7943 and SEA0400 demonstrated comparable protective efficacy in this model (33.2 ± 6% for SEA0400), validating NCX reverse-mode inhibition as a tractable axonal protection strategy. Researchers may select either compound based on isoform selectivity requirements.

Mitochondrial Calcium Handling Studies Requiring Defined MCU Off-Target Awareness

KB-R7943 mesylate inhibits the mitochondrial calcium uniporter (MCU) with an IC50 of 5.5 μM [6], establishing a defined 4- to 8-fold selectivity window relative to NCX inhibition (IC50 = 0.32–1.4 μM) . This documented off-target profile enables researchers to interpret mitochondrial calcium flux data with appropriate controls, distinguishing NCX-mediated effects from direct MCU modulation. Studies requiring cleaner MCU pharmacology should employ alternative tools, but for NCX-focused work, KB-R7943's well-characterized off-target profile provides interpretative clarity absent in less thoroughly profiled alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for KB-R7943 mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.